molecular formula C15H11ClF2N4 B2465415 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1351952-76-5

6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2465415
CAS RN: 1351952-76-5
M. Wt: 320.73
InChI Key: UNRUOOVLQNXVMK-UHFFFAOYSA-N
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Description

6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound . It is used as a pharmaceutical intermediate . The CAS Number of this compound is 1351952-76-5 and its linear formula is C15H11ClF2N4 .


Molecular Structure Analysis

The molecular structure of 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is represented by the linear formula C15H11ClF2N4 . This indicates that the molecule is composed of 15 carbon atoms, 11 hydrogen atoms, one chlorine atom, two fluorine atoms, and four nitrogen atoms.

Scientific Research Applications

Synthesis and Structure Analysis

Research on heterocyclic compounds like pyridazine analogs, including derivatives of 6-chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, has shown significant pharmaceutical importance. For instance, Sallam et al. (2021) described the synthesis of related compounds, employing techniques such as spectroscopy and X-ray diffraction, and conducted density functional theory calculations to explore the properties of these compounds (Sallam et al., 2021).

Biological Properties

In the context of biological applications, certain pyridazine derivatives have exhibited notable anti-tumor and anti-inflammatory activities. Sallam et al. (2021) synthesized and characterized compounds similar to 6-chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, providing insight into their HOMO-LUMO energy levels and intermolecular hydrogen bonds through Hirshfeld surface analysis (Sallam et al., 2021).

Cytotoxicity Studies

Mamta et al. (2019) conducted an investigation into the cytotoxic properties of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines. They evaluated their effectiveness against various cell lines, including Acute Lymphoblastic Leukemia and human breast adenocarcinoma, revealing the potential of these compounds as cytotoxic agents (Mamta et al., 2019).

Anti-Diabetic Drug Development

Bindu et al. (2019) explored the application of triazolo-pyridazine-6-yl-substituted piperazines, related to the chemical structure , in anti-diabetic drug development. They assessed their Dipeptidyl peptidase-4 inhibition potentials, indicating their potential as anti-diabetic medications (Bindu et al., 2019).

properties

IUPAC Name

6-chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N4/c16-14-9(8-3-1-4-8)7-12-19-20-15(22(12)21-14)13-10(17)5-2-6-11(13)18/h2,5-8H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRUOOVLQNXVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC3=NN=C(N3N=C2Cl)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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